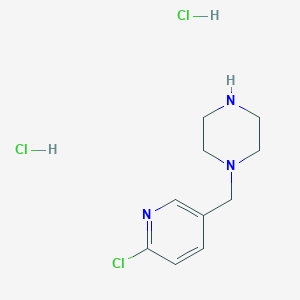

1-((6-Chloropyridin-3-yl)methyl)piperazine dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[(6-chloropyridin-3-yl)methyl]piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3.2ClH/c11-10-2-1-9(7-13-10)8-14-5-3-12-4-6-14;;/h1-2,7,12H,3-6,8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJTIVHSPXBIEOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CN=C(C=C2)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-((6-Chloropyridin-3-yl)methyl)piperazine dihydrochloride physical properties

An In-depth Technical Guide to the Physical Properties of 1-((6-Chloropyridin-3-yl)methyl)piperazine Dihydrochloride

For an audience of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core physical and chemical properties of this compound. As a molecule of interest within drug discovery and development, a thorough understanding of its physicochemical characteristics is paramount for predicting its behavior, ensuring its quality, and developing viable formulations. This document moves beyond a simple datasheet, offering field-proven insights into the causality behind experimental choices for characterization. We will detail self-validating protocols for thermal analysis, solubility assessment, and purity determination, providing a robust framework for researchers. The significance of its dihydrochloride salt form is discussed in context, highlighting its role in enhancing properties critical for pharmaceutical development, such as aqueous solubility and stability.

Introduction to the Molecule

This compound belongs to a class of compounds featuring a piperazine ring linked to a chloropyridine moiety. The piperazine scaffold is a ubiquitous structural motif in medicinal chemistry, found in numerous approved drugs due to its favorable pharmacokinetic properties and versatile synthetic handles. The chloropyridine group, an electron-withdrawing system, can significantly influence the molecule's electronic properties, receptor binding affinity, and metabolic stability.[1]

The compound is supplied as a dihydrochloride salt. The decision to develop a salt form, particularly a hydrochloride salt, is a strategic choice in drug development aimed at improving the physicochemical properties of a parent molecule.[2][3] For basic compounds like this one, salt formation enhances aqueous solubility and dissolution rate, which are often prerequisites for achieving adequate bioavailability.[4][5] Furthermore, crystalline salts typically exhibit greater stability and more consistent solid-state properties compared to the free base, simplifying handling and formulation processes.[6]

Core Physicochemical Properties

A precise understanding of the physical properties is the foundation of all subsequent development activities. The data presented below has been consolidated from available chemical databases and is supplemented by an analysis of related structures.

| Property | Value | Significance in Drug Development |

| CAS Number | 1135439-04-1[7] | Unique identifier for unambiguous substance registration. |

| Molecular Formula | C₁₀H₁₆Cl₃N₃[7] | Defines the elemental composition of the dihydrochloride salt. |

| Molecular Weight | 284.61 g/mol [7] | Essential for all stoichiometric calculations, formulation, and dosing. |

| Physical Appearance | White to off-white crystalline solid (inferred) | Influences handling, powder flow, and formulation aesthetics.[6] |

| Melting Point | Requires experimental determination (DSC) | A key indicator of purity and identity. A sharp melting point is characteristic of a pure crystalline substance. |

| Solubility | Enhanced aqueous solubility expected[8] | Critical for absorption and bioavailability. The dihydrochloride form significantly increases solubility over the free base.[9] |

| Thermal Stability | Requires experimental determination (TGA) | Determines sensitivity to heat during manufacturing (e.g., drying, milling) and storage. |

| Hygroscopicity | Likely hygroscopic (inferred) | Affects handling, storage, and physical stability. Requires controlled humidity environments.[6][10] |

Experimental Methodologies for Physical Characterization

To ensure scientific integrity, every protocol must be a self-validating system. The following sections detail the methodologies for accurately determining the key physical properties of this compound.

Thermal Analysis

Thermal analysis techniques are indispensable for characterizing the solid-state properties of an Active Pharmaceutical Ingredient (API).[11]

Causality: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[12] This allows for the precise determination of the melting point (Tₘ), which appears as an endothermic peak on the thermogram. The shape and onset of this peak provide critical information about purity and crystallinity.[13][14]

Experimental Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into a clean, non-reactive aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to prevent any loss of volatile components. Prepare an empty, sealed aluminum pan as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program: Equilibrate the cell at a starting temperature (e.g., 25 °C).

-

Heating Ramp: Increase the temperature at a constant rate, typically 10 °C/min, under a continuous nitrogen purge (50 mL/min) to a final temperature well above the expected melt (e.g., 250 °C).[12]

-

Data Analysis: The onset temperature of the endothermic peak is recorded as the melting point. The integrated area of the peak corresponds to the heat of fusion (ΔHfus).

Caption: Workflow for Melting Point Determination using DSC.

Causality: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[11] This technique is crucial for assessing thermal stability and quantifying volatile content, such as residual solvents or water.[15][16][17] A significant mass loss indicates decomposition or desolvation.

Experimental Protocol:

-

Instrument Calibration: Verify the mass balance accuracy with certified calibration weights and the temperature accuracy with certified magnetic standards (e.g., Curie point standards).

-

Sample Preparation: Place 5-10 mg of the compound onto the TGA sample pan (typically platinum or ceramic).

-

Instrument Setup: Load the sample pan onto the TGA balance mechanism.

-

Thermal Program: Equilibrate the furnace at a starting temperature (e.g., 25 °C).

-

Heating Ramp: Heat the sample at a constant rate (e.g., 10 °C/min) under a continuous nitrogen purge (50-100 mL/min) to a high temperature (e.g., 400 °C).

-

Data Analysis: The resulting TGA curve plots mass percentage versus temperature. The onset temperature of significant mass loss is taken as the decomposition temperature. Mass loss at lower temperatures (e.g., < 120 °C) typically corresponds to the loss of water or volatile solvents.

Caption: Workflow for Thermal Stability Assessment using TGA.

Aqueous Solubility Assessment

Causality: Solubility is a critical determinant of a drug's bioavailability.[9] For oral administration, a drug must first dissolve in gastrointestinal fluids to be absorbed. The shake-flask method is the gold standard for determining equilibrium solubility, providing a thermodynamic constant for the compound in a specific medium.

Experimental Protocol:

-

Medium Preparation: Prepare relevant aqueous media, such as deionized water, phosphate-buffered saline (PBS) at pH 7.4, and simulated gastric fluid (e.g., 0.1 M HCl).

-

Sample Addition: Add an excess amount of the compound to a known volume of each medium in a sealed vial. The excess solid ensures that a saturated solution is achieved.

-

Equilibration: Agitate the vials at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the samples (using a filter compatible with the compound, e.g., 0.22 µm PVDF) to separate the undissolved solid from the saturated solution.

-

Quantification: Accurately dilute an aliquot of the clear supernatant.

-

Analysis: Determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Calculation: Calculate the solubility in mg/mL or µg/mL based on the measured concentration and dilution factor.

Caption: Workflow for Equilibrium Solubility Determination.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is a powerful technique for separating, identifying, and quantifying each component in a mixture.[18] For API analysis, a reversed-phase HPLC (RP-HPLC) method is commonly used to determine purity by separating the main compound from any synthesis-related impurities or degradation products.[19][20]

Experimental Protocol:

-

Method Development: Develop a stability-indicating RP-HPLC method. A typical starting point would be:

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: A time-based gradient from high aqueous content to high organic content (e.g., 5% B to 95% B over 20 minutes).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm), determined by a UV scan.

-

Column Temperature: 30 °C.

-

-

Sample Preparation: Prepare a stock solution of the compound in a suitable diluent (e.g., 50:50 water:acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Analysis: Inject a known volume (e.g., 10 µL) of the sample solution into the HPLC system.

-

Data Processing: Integrate the area of all peaks in the resulting chromatogram.

-

Purity Calculation: Calculate the area percent purity using the formula:

-

Purity (%) = (Area of API Peak / Total Area of All Peaks) x 100

-

Caption: Workflow for API Purity Analysis by HPLC.

Discussion and Field-Proven Insights

The physical properties of this compound are intrinsically linked to its chemical structure. The presence of two basic nitrogen atoms in the piperazine ring allows for the formation of a stable dihydrochloride salt. This is a significant advantage, as hydrochloride salts of basic APIs often exhibit superior solubility and dissolution rates compared to their corresponding free bases.[5] This enhanced solubility is crucial for overcoming one of the most common hurdles in drug development.[9]

However, the hygroscopic nature common to many hydrochloride salts necessitates careful control of environmental conditions during storage and manufacturing to prevent moisture uptake, which could lead to physical instability (e.g., deliquescence) or chemical degradation. The thermal stability, as determined by TGA, will dictate the maximum temperatures that can be used in processing steps like drying and milling without risking decomposition of the API.

Handling and Storage Recommendations

Based on the inferred properties of a crystalline, potentially hygroscopic hydrochloride salt, the following handling and storage procedures are recommended:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and moisture.[8] Storage under an inert atmosphere (e.g., nitrogen or argon) is advisable for long-term stability.

-

Handling: Handle in a well-ventilated place, preferably within a fume hood or containment unit.[7] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid the formation of dust and aerosols.[7]

Conclusion

This compound is a compound whose utility in research and development is profoundly influenced by its physical properties. Its dihydrochloride salt form confers beneficial characteristics, most notably enhanced aqueous solubility. A comprehensive characterization using orthogonal analytical techniques such as DSC, TGA, HPLC, and solubility assays is not merely a data-gathering exercise; it is a critical, self-validating process that provides the foundational knowledge required for rational formulation design, quality control, and successful progression of a potential drug candidate.

References

-

PubChem. (n.d.). Piperazine Dihydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 1-(3-Chlorophenyl)piperazine. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 1-(6-chloro-3-nitro-2-pyridinyl)-4-methylpiperazine. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

-

Kalantzi, O. I., et al. (2017). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. PubMed Central. Retrieved from [Link]

- Google Patents. (n.d.). US2905673A - Method for preparing 1-methylpiperazine.

-

ACS Publications. (2024). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Crystal Growth & Design. Retrieved from [Link]

-

PubMed. (2007). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Retrieved from [Link]

-

MDPI. (2022). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]

-

Agilent. (2019). Rapid Confirmation of the Purity of APIs Using the Agilent LC/MSD iQ Mass Selective Detector and WalkUp Software. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (n.d.). TGA Analysis in Pharmaceuticals. Retrieved from [Link]

-

bioRxiv. (2023). DIFFERENTIAL SCANNING CALORIMETRY: A SUITABLE METHODOLOGY TO PROBLEM THE BINDING PROPERTIES OF BCL-2 INHIBITORS. Retrieved from [Link]

-

Improved Pharma. (2022). Thermogravimetric Analysis. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (n.d.). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Retrieved from [Link]

-

Pharmax CMC. (n.d.). HPLC Assay Testing: What It Is and Why It's Important for API Manufacturers?. Retrieved from [Link]

-

Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals. Retrieved from [Link]

-

Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

-

Quotient Sciences. (2019). Screening and Formulating Drugs as Salts to Improve API Performance. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

-

Crystal Pharmatech. (n.d.). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Retrieved from [Link]

-

American Pharmaceutical Review. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

-

OSTR. (n.d.). Differential Scanning Calorimetry (DSC) – Microcal VP-DSC. Retrieved from [Link]

-

Auriga Research. (n.d.). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Retrieved from [Link]

-

ResearchGate. (n.d.). A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. Retrieved from [Link]

-

Ataman Kimya. (n.d.). N-METHYLPIPERAZINE. Retrieved from [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmoutsourcing.com [pharmoutsourcing.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. crystalpharmatech.com [crystalpharmatech.com]

- 6. Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. 1-[(6-Chloropyridin-3-YL)methyl]-4-ethylpiperazine | 1016745-43-9 | Benchchem [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 1-[(2,4,6-TriMethoxyphenyl)Methyl]piperazine Hydrochloride | 113698-83-2 [m.chemicalbook.com]

- 11. improvedpharma.com [improvedpharma.com]

- 12. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 13. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. resolvemass.ca [resolvemass.ca]

- 16. veeprho.com [veeprho.com]

- 17. aurigaresearch.com [aurigaresearch.com]

- 18. HPLC Assay Testing: What It Is and Why It’s Important for API Manufacturers? - Novasol Biotech [novasolbio.com]

- 19. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. arborpharmchem.com [arborpharmchem.com]

A Comprehensive Technical Guide to the Research Applications of 1-((6-Chloropyridin-3-yl)methyl)piperazine dihydrochloride

Introduction: Unveiling a Scaffold of Potential

In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds offers a fertile ground for the discovery of novel therapeutic agents. 1-((6-Chloropyridin-3-yl)methyl)piperazine dihydrochloride emerges as a compound of significant interest, integrating the electronically distinct 6-chloropyridin-3-yl moiety with the versatile piperazine ring. This unique structural amalgamation suggests a rich polypharmacological profile, with potential interactions across a spectrum of biological targets. The chloropyridine group, a known pharmacophore in compounds targeting nicotinic acetylcholine receptors (nAChRs), coupled with the piperazine core, a frequent constituent of centrally acting agents, positions this molecule as a compelling candidate for multifaceted research applications.[1] This technical guide will provide an in-depth exploration of the potential research applications of this compound, complete with detailed experimental protocols to empower researchers in their scientific investigations.

Chemical Profile and Synthesis

Before delving into its biological applications, a foundational understanding of the molecule's chemical characteristics and a viable synthetic route are paramount.

| Chemical Property | Value | Reference |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₁₀H₁₆Cl₃N₃ | [2] |

| Molecular Weight | 284.61 g/mol | [2] |

| CAS Number | 1135439-04-1 | [2] |

Proposed Synthesis Workflow:

The synthesis of this compound can be approached through a convergent synthesis strategy. A plausible and adaptable method involves the nucleophilic substitution of a suitable chloropyridine derivative with piperazine.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (1.2 equivalents) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF). Add a non-nucleophilic base like triethylamine (2.5 equivalents) to the solution.

-

Addition of Electrophile: Slowly add a solution of 6-chloro-3-(chloromethyl)pyridine (1 equivalent) in the same solvent to the piperazine solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude free base.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and methanol to obtain the pure free base.

-

Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or methanol. Slowly add a solution of hydrochloric acid in diethyl ether (2.2 equivalents) with stirring. The dihydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Potential Research Applications & Methodologies

The structural features of this compound suggest several avenues for investigation in neuroscience and parasitology.

Central Nervous System (CNS) Research: A Neuromodulatory Probe

The presence of the piperazine moiety, a common scaffold in CNS-active drugs, and the chloropyridinyl group, which has affinity for nicotinic acetylcholine receptors, points towards potential neuromodulatory activity.[1]

Rationale: Structurally similar compounds have demonstrated agonist activity at the dopamine D3 receptor, which is implicated in mood, cognition, and substance abuse.[1] Investigating the interaction of the title compound with the D3 receptor could reveal its potential as a tool for studying these processes.

Experimental Workflow: Dopamine D3 Receptor Binding and Functional Assays

Caption: Workflow for assessing in vitro anthelmintic activity.

Protocol: Adult Worm Motility Assay

-

Parasite Collection: Collect adult gastrointestinal nematodes (e.g., Haemonchus contortus from sheep abattoirs) and wash them in a suitable buffer (e.g., phosphate-buffered saline, PBS).

-

Assay Setup: In a 24-well plate, place a single adult worm in each well containing culture medium.

-

Treatment: Add varying concentrations of the test compound to the wells. Include a negative control (vehicle) and a positive control (e.g., levamisole or ivermectin).

-

Observation: Incubate the plates at 37°C and observe the motility of the worms under a microscope at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).

-

Data Recording: Record the time taken for the worms to become paralyzed (loss of motility).

-

Data Analysis: Calculate the effective concentration that causes paralysis in 50% of the worms (EC₅₀) at a specific time point.

In Vivo Corroboration: Bridging the Bench-to-Biology Gap

Positive in vitro results should be followed by in vivo studies to assess the compound's efficacy and safety in a whole-organism context.

a. CNS Applications: Behavioral Models in Rodents

For compounds showing promising neuromodulatory activity, rodent behavioral models are essential to evaluate their potential therapeutic effects.

-

Anxiety Models: The elevated plus-maze and light-dark box tests can be used to assess anxiolytic-like effects. A significant increase in the time spent in the open arms or light compartment, respectively, would suggest anxiolytic activity.

-

Depression Models: The forced swim test and tail suspension test are common models to screen for antidepressant-like activity. A reduction in immobility time in these tests is indicative of an antidepressant effect.

b. Anthelmintic Applications: Fecal Egg Count Reduction Test (FECRT)

For compounds with potent in vitro anthelmintic activity, the FECRT in a suitable animal model (e.g., gerbils or sheep infected with nematodes) is the gold standard for in vivo efficacy testing. A significant reduction in the number of parasite eggs in the feces of treated animals compared to untreated controls indicates anthelmintic efficacy.

Conclusion: A Molecule of Diverse Promise

This compound stands as a molecule with considerable untapped research potential. Its hybrid structure suggests a polypharmacological profile that warrants investigation across multiple therapeutic areas, from neurodegenerative and psychiatric disorders to infectious diseases caused by helminths. The experimental frameworks provided in this guide offer a comprehensive roadmap for researchers to systematically explore the biological activities of this intriguing compound. Through rigorous and well-designed studies, the scientific community can unlock the full potential of this compound and pave the way for the development of novel chemical probes and potential therapeutic leads.

References

-

Wikipedia. Piperazine. Available from: [Link].

-

Molekula. 1-(3-Chlorophenyl)piperazine hydrochloride. Available from: [Link].

-

PubChem. Piperazine Dihydrochloride. Available from: [Link].

Sources

An In-Depth Technical Guide to 1-((6-Chloropyridin-3-yl)methyl)piperazine Dihydrochloride: Safety, Handling, and Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-((6-chloropyridin-3-yl)methyl)piperazine dihydrochloride, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The document synthesizes critical information on its safe handling, storage, and disposal, alongside an exploration of its chemical properties and putative biological activities. This guide is intended to equip researchers with the necessary knowledge to confidently and safely incorporate this compound into their experimental workflows.

Compound Identity and Physicochemical Properties

This compound is a piperazine derivative featuring a chloropyridine moiety. The dihydrochloride salt form generally enhances its solubility in aqueous solutions, a desirable characteristic for many biological assays.[1]

| Property | Data | Source |

| Molecular Formula | C₁₀H₁₆Cl₃N₃ | [2] |

| Molecular Weight | 284.61 g/mol | [2] |

| Appearance | White to cream-colored solid/powder | [3] |

| Hygroscopicity | Reported to be hygroscopic | [3] |

| Solubility | Soluble in water | [1] |

| Storage | Store in a dry, cool, and well-ventilated place under an inert atmosphere. | [2] |

Hazard Identification and Safety Precautions

2.1. GHS Hazard Classification

This compound is classified as hazardous. The primary routes of exposure are ingestion, skin contact, and eye contact. The following GHS classifications have been identified for similar compounds:

-

Acute Toxicity, Oral: Toxic if swallowed.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

2.2. Personal Protective Equipment (PPE)

A rigorous adherence to safety protocols is paramount when handling this compound. The following PPE is mandatory:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A laboratory coat and, if handling large quantities, additional protective clothing.

-

Respiratory Protection: In case of dust formation or inadequate ventilation, a government-approved respirator is necessary.

2.3. Engineering Controls

-

Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

-

An eyewash station and safety shower must be readily accessible.

Diagram 1: Hazard and Precautionary Workflow

Caption: Putative signaling pathways for this compound.

Experimental Protocols

The following are generalized protocols. Researchers should optimize these based on their specific experimental setup and objectives.

6.1. Preparation of a 10 mM Stock Solution

-

Calculate the required mass: For 1 mL of a 10 mM stock solution, the required mass is:

-

Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 284.61 g/mol * (1000 mg / 1 g) = 2.8461 mg

-

-

Weigh the compound: In a chemical fume hood, carefully weigh out approximately 2.85 mg of this compound into a sterile microcentrifuge tube.

-

Dissolution: Add 1 mL of sterile, nuclease-free water or a suitable buffer (e.g., PBS) to the tube. The dihydrochloride salt form should facilitate dissolution in aqueous solutions. For less soluble free bases of similar compounds, DMSO is often used as a solvent.

-

Mixing: Vortex the solution until the compound is completely dissolved.

-

Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

6.2. In Vitro Assays (General Guidance)

-

Working Concentrations: For initial screening in cell-based assays, a concentration range of 0.1 nM to 10 µM is a reasonable starting point, based on the high potency of related compounds at nAChRs. [4][5]* Vehicle Control: Ensure that the final concentration of the solvent (e.g., water or DMSO) in the assay medium is consistent across all conditions and does not exceed a level that could cause cellular toxicity (typically <0.1% for DMSO).

-

Assay Considerations: When studying nAChRs, consider using cell lines engineered to express specific receptor subtypes. For dopamine receptor studies, cell lines expressing D2 or D3 receptors would be appropriate. Functional assays could include calcium imaging, membrane potential assays, or neurotransmitter release assays.

6.3. In Vivo Studies (General Guidance)

-

Formulation: For administration to animals, the compound can be dissolved in a sterile, biocompatible vehicle such as saline or PBS.

-

Dosing: The appropriate dose will depend on the animal model and the specific research question. Based on studies with similar compounds, a starting dose range of 0.1 to 10 mg/kg could be explored, with careful monitoring for any adverse effects. [6]* Route of Administration: The choice of administration route (e.g., intraperitoneal, oral, intravenous) will influence the pharmacokinetic and pharmacodynamic profile of the compound.

Synthesis Outline

A plausible synthetic route for 1-((6-chloropyridin-3-yl)methyl)piperazine involves the nucleophilic substitution of a suitable starting material with piperazine. A common method is the reaction of a chloromethylpyridine derivative with piperazine. [3] Diagram 3: Plausible Synthetic Pathway

Caption: A plausible synthetic route for the target compound.

Conclusion

This compound is a valuable research compound with potential applications in neuropharmacology and insecticide development. Its structural similarity to known nAChR and dopamine receptor agonists makes it an intriguing candidate for further investigation. Adherence to strict safety protocols is essential for its handling and use in a laboratory setting. This guide provides a foundational understanding of its properties and safe use, empowering researchers to explore its scientific potential responsibly.

References

- Google Patents. (1959). Method for preparing 1-methylpiperazine.

-

International Journal of Pharmaceutical Sciences Review and Research. (n.d.). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Retrieved from [Link]

- Wang, G., et al. (2022). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Serotonin Receptor Agonists. Drug Research, 72(08), e9.

- Toma, L., et al. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 45(18), 4011–4017.

-

PubChem. (n.d.). 1-Methylpiperazine. Retrieved from [Link]

-

ResearchGate. (2022). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists. Retrieved from [Link]

- Google Patents. (1962). Method for the preparation of piperazine monohydrochloride.

-

PubChem. (n.d.). 1-(6-Nitropyridin-3-yl)piperazine. Retrieved from [Link]

-

PubChem. (n.d.). 1-(3-Chloropyridin-2-yl)piperazine. Retrieved from [Link]

-

Frontiers. (n.d.). TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). N-[2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-[11C]methoxybenzamide. Retrieved from [Link]

-

PubMed Central. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Retrieved from [Link]

-

IJRPS. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Retrieved from [Link]

-

MDPI. (n.d.). Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A Systematic Review. Retrieved from [Link]

-

PubChem. (n.d.). Methyl piperazine-1-carboxylate. Retrieved from [Link]

-

PubMed Central. (n.d.). The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. Retrieved from [Link]

-

ResearchGate. (n.d.). A Scalable and Facile Process for the Preparation of N -(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. Retrieved from [Link]

-

PubMed. (n.d.). azetidine (MPA) with nicotinic acetylcholine receptor subtypes expressed in cell lines and rat cortex. Retrieved from [Link]

Sources

- 1. 1-[(6-Chloropyridin-3-YL)methyl]-4-ethylpiperazine | 1016745-43-9 | Benchchem [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. US2905673A - Method for preparing 1-methylpiperazine - Google Patents [patents.google.com]

- 4. 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. N-[2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-[11C]methoxybenzamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

Navigating the Chemical Landscape of 1-((6-Chloropyridin-3-yl)methyl)piperazine: A Technical Guide to its Homologs and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the chemical space surrounding 1-((6-Chloropyridin-3-yl)methyl)piperazine, a versatile scaffold with demonstrated significance in both agrochemical and medicinal chemistry. As a senior application scientist, this document moves beyond a mere catalog of compounds, instead offering a strategic analysis of the design, synthesis, and biological evaluation of its homologs and analogs. We will delve into the causal relationships that underpin structure-activity relationships (SAR), providing field-proven insights into the experimental choices that drive the discovery of novel and potent molecules. The protocols detailed herein are presented as self-validating systems, emphasizing reproducibility and a deep understanding of the underlying chemical principles. This guide is intended to empower researchers to rationally design and synthesize next-generation compounds based on this privileged core structure.

Introduction: The Core Moiety and its Significance

1-((6-Chloropyridin-3-yl)methyl)piperazine serves as a foundational structure in the development of various biologically active agents. Its inherent chemical features—a halogenated pyridine ring and a piperazine moiety—confer a unique combination of properties that have been exploited in different fields.

The 6-chloropyridin-3-ylmethyl fragment is a key pharmacophore in the neonicotinoid class of insecticides.[1] These compounds act as agonists at insect nicotinic acetylcholine receptors (nAChRs), leading to disruption of neurotransmission and subsequent paralysis and death of the target pest.[1] The chlorine atom at the 6-position of the pyridine ring is crucial for this activity, contributing to the molecule's electronic properties and its binding affinity to the receptor.

Conversely, in the realm of medicinal chemistry, this scaffold has shown promise for targeting the central nervous system (CNS). Preliminary studies on derivatives have indicated potential interactions with dopamine receptors, specifically the D3 subtype, suggesting applications in treating neurodegenerative conditions and mood disorders.[1] The piperazine ring, a common motif in CNS-active drugs, often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and the ability to cross the blood-brain barrier.

This dual applicability underscores the importance of understanding how structural modifications to the core moiety can selectively tune its biological activity towards different targets. This guide will systematically explore these modifications through the lens of homologs and analogs.

Homologs of 1-((6-Chloropyridin-3-yl)methyl)piperazine: Exploring the Impact of Alkyl Chain Extension

Homologation, the systematic extension of a molecule by a repeating unit (typically a methylene group), offers a straightforward yet powerful strategy to probe the spatial requirements of a binding pocket and modulate pharmacokinetic properties. In the context of 1-((6-Chloropyridin-3-yl)methyl)piperazine, homologation primarily involves substitution at the N4-position of the piperazine ring.

N4-Alkyl Homologs: A Case Study

A prime example of an N4-alkyl homolog is 1-((6-Chloropyridin-3-yl)methyl)-4-ethylpiperazine .[1] This compound, like its parent, exhibits insecticidal activity as a neonicotinoid.[1] The addition of the ethyl group at the N4-position can influence several key parameters:

-

Receptor Interaction: The ethyl group can provide additional van der Waals interactions within the nAChR binding site, potentially enhancing potency compared to the unsubstituted parent compound. However, further extension of the alkyl chain (e.g., propyl, butyl) may lead to steric hindrance, reducing binding affinity.

-

Metabolic Stability: The ethyl group can alter the metabolic profile of the compound compared to a simple N-H or N-methyl group, potentially leading to a longer duration of action.

-

Physicochemical Properties: The introduction of the ethyl group increases the lipophilicity of the molecule, which can affect its solubility, membrane permeability, and overall pharmacokinetic profile.

The logical relationship between N4-alkylation and its potential effects is illustrated in the following diagram:

Caption: Logical flow of N4-alkylation and its impact on molecular properties.

Synthesis of N4-Alkyl Homologs: A Validated Protocol

The synthesis of N4-alkyl homologs of 1-((6-Chloropyridin-3-yl)methyl)piperazine is typically achieved through a nucleophilic substitution reaction. The following protocol is a robust and reproducible method for the synthesis of 1-((6-Chloropyridin-3-yl)methyl)-4-ethylpiperazine.[1]

Experimental Protocol: Synthesis of 1-((6-Chloropyridin-3-yl)methyl)-4-ethylpiperazine

Materials:

-

6-Chloropyridin-3-ylmethanol

-

1-Ethylpiperazine

-

Thionyl chloride (SOCl₂)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Step 1: Synthesis of 3-(Chloromethyl)-6-chloropyridine (Intermediate 1)

-

To a stirred solution of 6-chloropyridin-3-ylmethanol (1.0 eq) in anhydrous DCM at 0 °C, add thionyl chloride (1.2 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford crude 3-(chloromethyl)-6-chloropyridine, which can be used in the next step without further purification.

Causality: The conversion of the primary alcohol to a more reactive leaving group, a chloride, is essential for the subsequent nucleophilic substitution by the secondary amine of the piperazine. Thionyl chloride is an effective reagent for this transformation, and the reaction is typically clean, often allowing the crude product to be used directly.

Step 2: N-Alkylation of 1-Ethylpiperazine

-

To a stirred solution of 1-ethylpiperazine (1.5 eq) and triethylamine (2.0 eq) in anhydrous DMF, add a solution of crude 3-(chloromethyl)-6-chloropyridine (1.0 eq) in anhydrous DMF dropwise at room temperature.

-

Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield 1-((6-chloropyridin-3-yl)methyl)-4-ethylpiperazine.

Causality: The use of a polar aprotic solvent like DMF facilitates the Sₙ2 reaction. Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. An excess of the piperazine derivative is often used to minimize the formation of the bis-alkylated byproduct. Heating is employed to increase the reaction rate.

The following diagram illustrates this synthetic workflow:

Caption: Synthetic workflow for N4-alkyl homologs.

Analogs of 1-((6-Chloropyridin-3-yl)methyl)piperazine: Exploring Bioisosteric Replacements

The generation of analogs through bioisosteric replacement is a cornerstone of modern drug discovery. This strategy involves substituting a functional group with another that has similar steric, electronic, or physicochemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. For 1-((6-Chloropyridin-3-yl)methyl)piperazine, we can consider bioisosteric replacements for both the piperazine ring and the chloropyridinylmethyl moiety.

Bioisosteres of the Piperazine Ring

The piperazine ring is a versatile scaffold, but its basicity and potential for metabolism can sometimes be liabilities. Replacing it with other cyclic diamines or related structures can lead to compounds with improved properties.

Table 1: Potential Bioisosteric Replacements for the Piperazine Ring

| Bioisostere | Rationale for Replacement | Potential Impact on Properties |

| Homopiperazine | Ring expansion by one methylene group. | Can alter the orientation of substituents and the pKa of the nitrogens. |

| Pyrrolidine | A five-membered ring analog. | Can lead to a more rigid conformation and different vector projections of substituents. |

| Spiro[3.3]heptane-2,6-diamine | A rigid, non-planar scaffold. | Introduces a three-dimensional architecture that can explore different regions of the binding pocket. May improve metabolic stability.[2] |

| 3,8-Diazabicyclo[3.2.1]octane | A bridged bicyclic system. | Offers a conformationally constrained scaffold that can pre-organize the molecule for optimal receptor binding. |

The choice of a specific bioisostere is guided by the desired changes in the molecule's properties. For instance, if increased rigidity is sought to enhance binding affinity, a bicyclic or spirocyclic system might be chosen.

Bioisosteres of the 6-Chloropyridinylmethyl Moiety

The 6-chloropyridinylmethyl group is critical for the nAChR activity of neonicotinoids. However, for CNS applications, this moiety may not be optimal. Bioisosteric replacement can be used to fine-tune the electronic and steric properties of this part of the molecule.

-

Modification of the Pyridine Ring: Replacing the chlorine atom with other halogens (e.g., fluorine) or small electron-withdrawing groups can modulate the electronic character of the ring. For example, in a series of 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazines, the fluorine atom was well-tolerated and led to potent D2/D3/5-HT1A receptor agonists.[3]

-

Replacement of the Pyridine Ring: The entire pyridine ring can be replaced with other heteroaromatic systems, such as pyrimidine, pyridazine, or even non-aromatic bioisosteres, to explore different interactions with the target protein. For example, 6-chloropyridazin-3-yl derivatives have been synthesized and shown to have high affinity for neuronal nAChRs.[4]

-

Modification of the Methylene Linker: The methylene linker between the pyridine and piperazine rings can be extended or replaced with other functional groups (e.g., an ether, as seen in the 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine series[3]) to alter the flexibility and geometry of the molecule.

Structure-Activity Relationships (SAR) of Analogs

The following table summarizes some key SAR observations for analogs of 1-((6-Chloropyridin-3-yl)methyl)piperazine, drawing from the available literature.

Table 2: Structure-Activity Relationships of Analogs

| Structural Modification | Target/Activity | SAR Observation | Reference |

| N4-Cyclopropyl substitution on piperazine | nAChR (insecticidal) | Reduced bioactivity due to steric hindrance. | [1] |

| Replacement of 6-Chloro with 6-Fluoro and modification of linker | D2/D3/5-HT1A receptors (CNS) | Led to potent multi-target agonists. | [3] |

| Replacement of the piperazine ring with a spirodiamine in Olaparib | PARP inhibitor | Beneficially affected activity and reduced cytotoxicity. | [2] |

| Replacement of the pyridine ring with 6-chloropyridazine | nAChR | Maintained high affinity for the receptor. | [4] |

These examples highlight the principle that even subtle changes to the core structure can have profound effects on biological activity and selectivity. The design of new analogs should therefore be a hypothesis-driven process, informed by a thorough understanding of the target and the physicochemical properties of the molecules.

The process of analog design through bioisosteric replacement is depicted below:

Caption: Conceptual workflow for analog design via bioisosteric replacement.

Conclusion and Future Directions

1-((6-Chloropyridin-3-yl)methyl)piperazine represents a privileged scaffold with significant potential for the development of new agrochemicals and therapeutics. This guide has provided a framework for the rational design and synthesis of its homologs and analogs, grounded in an understanding of the underlying chemical principles and structure-activity relationships.

Future research in this area should focus on:

-

Systematic SAR studies: A more comprehensive exploration of substitutions at both the piperazine and pyridine rings is needed to build a more complete picture of the SAR for different biological targets.

-

Exploration of novel bioisosteres: The application of less common bioisosteres for the piperazine and pyridine moieties could lead to the discovery of compounds with truly novel pharmacological profiles.

-

Target-focused design: As more is understood about the specific interactions of these compounds with their biological targets (e.g., through X-ray crystallography or computational modeling), a more target-focused approach to analog design will become possible.

By leveraging the principles and protocols outlined in this guide, researchers are well-equipped to navigate the chemical landscape of 1-((6-Chloropyridin-3-yl)methyl)piperazine and unlock the full potential of this versatile chemical entity.

References

- Wang, G., Li, J. Q., et al. (2022). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Serotonin Receptor Agonists. Drug Research, 72(04), e9-e20.

- Toma, L., Quadrelli, P., Bunnelle, W. H., Anderson, D. J., Meyer, M. D., Cignarella, G., Gelain, A., & Barlocco, D. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 45(18), 4011–4017.

-

Design, Synthesis and Biological Evaluation of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and their Derivatives as Analgesic Agents - PubMed. (2020). PubMed. Retrieved January 24, 2026, from [Link]

Sources

- 1. 1-[(6-Chloropyridin-3-YL)methyl]-4-ethylpiperazine | 1016745-43-9 | Benchchem [benchchem.com]

- 2. Piperazine Bioisosteres for Drug Design - Enamine [enamine.net]

- 3. thieme-connect.com [thieme-connect.com]

- 4. 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-((6-Chloropyridin-3-yl)methyl)piperazine Dihydrochloride for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-((6-Chloropyridin-3-yl)methyl)piperazine dihydrochloride, a versatile heterocyclic compound with significant potential in medicinal chemistry and drug discovery. We will delve into its chemical properties, synthesis, analytical characterization, and known biological activities, offering field-proven insights and detailed protocols to support your research and development endeavors.

Introduction: A Molecule of Dual Interest

This compound is a piperazine derivative featuring a chloropyridinylmethyl substituent. This structural motif places it at the intersection of two important classes of biologically active molecules: neonicotinoids and phenylpiperazine-based central nervous system (CNS) agents. This duality makes it a compelling subject for investigation, with potential applications ranging from novel insecticides to therapeutics for neurological disorders.

The presence of the 6-chloropyridin-3-yl group is a key feature of many neonicotinoid insecticides, which are known to act as agonists at nicotinic acetylcholine receptors (nAChRs) in insects.[1] The piperazine core, on the other hand, is a common scaffold in a multitude of CNS-active drugs, often conferring favorable pharmacokinetic properties and serving as a versatile linker to various pharmacophores. Derivatives of phenylpiperazine have been extensively studied for their interactions with a range of neurotransmitter receptors, including dopamine and serotonin receptors.

This guide will explore the synthesis of this compound, its physicochemical and analytical properties, and its known interactions with key biological targets, providing a solid foundation for its application in your research.

Physicochemical and Analytical Properties

A thorough understanding of a compound's physical and chemical characteristics is paramount for its effective use in research and development.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆Cl₃N₃ | [2] |

| Molecular Weight | 284.61 g/mol | [2] |

| Appearance | White to cream powder (estimated) | |

| Solubility | Soluble in water | [1] |

Analytical Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridinyl protons, the methylene bridge protons, and the piperazine ring protons. The chemical shifts and coupling patterns of the pyridine protons will be indicative of the substitution pattern. The piperazine protons will likely appear as broad multiplets due to conformational exchange. For example, in related piperazine derivatives, the piperazine protons typically resonate in the 2.5-3.5 ppm range.[3][4]

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule. The carbons of the chloropyridine ring will appear in the aromatic region (typically 120-160 ppm), while the methylene bridge and piperazine carbons will be found in the aliphatic region (typically 40-60 ppm).[5][6][7]

-

Mass Spectrometry: The mass spectrum of the free base (C₁₀H₁₄ClN₃, MW: 211.69) would show a molecular ion peak (M+) at m/z 211, along with an isotopic peak at m/z 213 due to the presence of the chlorine-37 isotope.[8][9] Common fragmentation patterns for piperazine derivatives often involve cleavage of the bonds adjacent to the piperazine nitrogen atoms.[10][11]

Synthesis of this compound

The synthesis of this compound can be achieved through a nucleophilic substitution reaction. A plausible and efficient synthetic route involves the reaction of 3-(chloromethyl)-6-chloropyridine with an excess of piperazine, followed by conversion to the dihydrochloride salt.

Proposed Synthetic Pathway

Figure 1: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on general methods for the synthesis of similar piperazine derivatives and should be optimized for specific laboratory conditions.[12][13][14]

Step 1: Synthesis of 1-((6-Chloropyridin-3-yl)methyl)piperazine (Free Base)

-

To a solution of piperazine (4.0 equivalents) in acetonitrile, add potassium carbonate (2.0 equivalents).

-

Stir the mixture at room temperature for 15 minutes.

-

Add a solution of 3-(chloromethyl)-6-chloropyridine (1.0 equivalent) in acetonitrile dropwise to the piperazine mixture.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the pure free base.

Step 2: Formation of this compound

-

Dissolve the purified free base in a minimal amount of anhydrous isopropanol or diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in isopropanol or ether (2.2 equivalents) with stirring.

-

A precipitate will form. Continue stirring in the ice bath for 30 minutes.

-

Collect the solid by filtration, wash with cold anhydrous ether, and dry under vacuum to yield the final dihydrochloride salt.

Biological Activity and Pharmacological Profile

The unique structure of this compound suggests potential interactions with at least two major classes of receptors: nicotinic acetylcholine receptors (nAChRs) and dopamine receptors.

Activity at Nicotinic Acetylcholine Receptors (nAChRs)

The 6-chloropyridin-3-ylmethyl moiety is a well-established pharmacophore in the neonicotinoid class of insecticides.[1] These compounds act as agonists at insect nAChRs, leading to overstimulation of the nervous system and subsequent paralysis and death. It is therefore highly probable that 1-((6-Chloropyridin-3-yl)methyl)piperazine also exhibits affinity for nAChRs.

The interaction of chloropyridinyl compounds with nAChRs has been studied, highlighting the importance of this structural feature for binding.[15] While specific binding data for the title compound is not available, related neonicotinoids exhibit a range of affinities for different nAChR subtypes.[16][17] The development of in vitro nAChR binding assays provides a robust method for determining the affinity and selectivity of this compound for various nAChR subtypes.[18]

Figure 2: Postulated mechanism of action at insect nicotinic acetylcholine receptors.

Activity at Dopamine Receptors

The piperazine moiety is a key structural element in many centrally acting drugs, and phenylpiperazine derivatives have been extensively investigated as ligands for dopamine receptors. In particular, there is a strong interest in developing selective ligands for the dopamine D3 receptor subtype for the potential treatment of substance abuse and other neuropsychiatric disorders.

While direct binding data for 1-((6-Chloropyridin-3-yl)methyl)piperazine at dopamine receptors is not available in the reviewed literature, numerous studies on structurally related N-phenylpiperazine analogs have demonstrated high affinity and selectivity for the D3 receptor. For example, some analogs exhibit Ki values in the low nanomolar range for the human D3 receptor.[19][20] The structural similarity of the title compound to these known D3 ligands suggests that it may also possess affinity for this receptor subtype.

Figure 3: Potential interaction with the dopamine D3 receptor signaling pathway.

Experimental Protocols for Biological Evaluation

To elucidate the pharmacological profile of this compound, the following experimental workflows are recommended.

Dopamine D3 Receptor Binding Assay (Radioligand Displacement)

This protocol is a standard method for determining the binding affinity (Ki) of a test compound for a specific receptor.[2][21]

-

Preparation of Membranes: Utilize cell membranes from a stable cell line expressing the human dopamine D3 receptor.

-

Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Radioligand: Use a high-affinity radiolabeled D3 receptor antagonist, such as [³H]-spiperone or a more selective radioligand.

-

Incubation: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound (this compound).

-

Non-specific Binding: Include wells with an excess of a known non-radiolabeled D3 antagonist (e.g., eticlopride) to determine non-specific binding.

-

Incubation Conditions: Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes).

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Nicotinic Acetylcholine Receptor Functional Assay (e.g., Calcium Influx Assay)

This assay measures the functional activity of the compound at nAChRs by monitoring changes in intracellular calcium levels.

-

Cell Culture: Use a cell line stably expressing the desired nAChR subtype (e.g., human α4β2 or an insect nAChR).

-

Calcium Indicator Dye: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Add varying concentrations of this compound to the cells.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an influx of calcium and receptor activation.

-

Data Analysis: Plot the change in fluorescence as a function of compound concentration to generate a dose-response curve. Determine the EC₅₀ value (the concentration of the compound that elicits 50% of the maximal response).

Conclusion and Future Directions

This compound is a compound with a compelling dual-action potential. Its structural similarity to neonicotinoids suggests a role as an nAChR modulator, while the piperazine core points towards possible interactions with CNS targets such as the dopamine D3 receptor.

This guide has provided a framework for understanding and investigating this molecule, from its synthesis and characterization to its potential biological activities. The provided experimental protocols offer a starting point for researchers to elucidate its precise pharmacological profile.

Future research should focus on:

-

Definitive Synthesis and Characterization: Establishing and publishing a detailed, optimized synthesis protocol and obtaining and publishing complete analytical data (¹H NMR, ¹³C NMR, Mass Spectrometry, IR).

-

Quantitative Pharmacological Profiling: Determining the binding affinities (Ki) and functional activities (EC₅₀/IC₅₀) at a panel of nAChR and dopamine receptor subtypes to establish its potency and selectivity.

-

In Vivo Studies: Based on the in vitro profile, conducting in vivo studies in relevant animal models to assess its efficacy and potential therapeutic applications or insecticidal activity.

By systematically addressing these research questions, the scientific community can fully unlock the potential of this compound in the fields of agrochemicals and neuroscience.

References

Sources

- 1. 1-[(6-Chloropyridin-3-YL)methyl]-4-ethylpiperazine | 1016745-43-9 | Benchchem [benchchem.com]

- 2. Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Methylpiperazine(109-01-3) 1H NMR spectrum [chemicalbook.com]

- 4. 1-(3-METHYLPHENYL)PIPERAZINE(41186-03-2) 1H NMR spectrum [chemicalbook.com]

- 5. revroum.lew.ro [revroum.lew.ro]

- 6. 1-(3-Chlorophenyl)piperazine hydrochloride(65369-76-8) 13C NMR spectrum [chemicalbook.com]

- 7. 1-(3-METHYLPHENYL)PIPERAZINE(41186-03-2) 13C NMR spectrum [chemicalbook.com]

- 8. chemscene.com [chemscene.com]

- 9. mzCloud – 1 3 Chlorophenyl piperazine m CPP [mzcloud.org]

- 10. researchgate.net [researchgate.net]

- 11. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google Patents [patents.google.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Piperazine synthesis [organic-chemistry.org]

- 15. 2-[11C]Methyl-5-[6-phenylpyridazine-3-yl]octahydropyrrolo[3,4-c]pyrrole - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Conotoxins Targeting Nicotinic Acetylcholine Receptors: An Overview [mdpi.com]

- 18. An in vitro α-neurotoxin-nAChR binding assay correlates with lethality and in vivo neutralization of a large number of elapid neurotoxic snake venoms from four continents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands [mdpi.com]

- 20. Frontiers | In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor [frontiersin.org]

- 21. preprints.org [preprints.org]

Methodological & Application

Application Notes and Protocols for the Purification of Chloropyridinylmethylpiperazine Derivatives

Introduction: The Critical Role of Purity in Drug Development

Chloropyridinylmethylpiperazine derivatives represent a significant class of compounds in modern medicinal chemistry, forming the core scaffold of numerous active pharmaceutical ingredients (APIs). Their versatile structure allows for interaction with a range of biological targets. However, the synthetic routes to these molecules often yield a complex mixture of the desired product, unreacted starting materials, intermediates, and by-products.[1][2] The presence of these impurities can significantly impact the safety, efficacy, and quality of the final drug substance.[1][] Therefore, robust and efficient purification strategies are paramount in the development of these therapeutic agents.

This guide provides a comprehensive overview of the primary methods for purifying chloropyridinylmethylpiperazine derivatives, offering both theoretical insights and practical, step-by-step protocols. We will delve into the nuances of chromatographic techniques, crystallization, and chiral separations, empowering researchers to select and optimize the most suitable purification strategy for their specific needs.

Understanding the Physicochemical Properties of Chloropyridinylmethylpiperazine Derivatives

The successful purification of any compound is predicated on a thorough understanding of its physicochemical properties. Chloropyridinylmethylpiperazine derivatives typically exhibit the following key characteristics that influence the choice of purification methodology:

-

Basicity: The presence of the piperazine and pyridine rings confers a basic character to these molecules. The nitrogen atoms can be readily protonated, making their solubility and chromatographic behavior highly dependent on pH.[4]

-

Polarity: While the overall polarity can be tuned by substituent groups, the heterocyclic core generally imparts a degree of polarity.

-

Potential for Chirality: Substitution on the piperazine ring can introduce chiral centers, necessitating enantioselective separation methods to isolate the desired stereoisomer, as different enantiomers can have vastly different pharmacological and toxicological profiles.[5][6]

-

Solubility: Solubility can vary significantly based on the specific derivative and the nature of the solvent. This property is a critical consideration for both chromatography and crystallization.

Strategic Approach to Purification

A systematic approach to purification is essential for achieving high purity and yield. The following workflow outlines a logical progression for developing a purification strategy for chloropyridinylmethylpiperazine derivatives.

Caption: A decision-making workflow for the purification of chloropyridinylmethylpiperazine derivatives.

Chromatographic Purification Methods

Chromatography is a cornerstone of purification in pharmaceutical development, offering high-resolution separation of complex mixtures.[7] For chloropyridinylmethylpiperazine derivatives, several chromatographic techniques are particularly effective.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity, utilizing a non-polar stationary phase and a polar mobile phase.[8][9] It is a powerful tool for the purification of many organic compounds, including the title derivatives.[10][11]

Causality Behind Experimental Choices:

-

Stationary Phase: C18 columns are the most common choice due to their high hydrophobicity and broad applicability. For more polar derivatives, C8 or polar-embedded phases can provide better retention and selectivity.[11]

-

Mobile Phase: A mixture of water and a miscible organic solvent (typically acetonitrile or methanol) is used.

-

pH Control and Additives: The basic nature of chloropyridinylmethylpiperazine derivatives can lead to poor peak shape (tailing) due to interactions with residual silanol groups on the silica-based stationary phase.[4] To mitigate this, mobile phase additives are crucial:

-

Acidic Modifiers (e.g., Trifluoroacetic Acid - TFA, Formic Acid): Adding a small amount (0.05-0.1%) of acid protonates the basic nitrogens, leading to a more consistent charge state and improved peak shape. It also suppresses the ionization of acidic silanol groups.[12]

-

Buffers: For precise pH control, buffers such as ammonium formate or ammonium acetate are used, which is particularly important for MS-compatibility.[13]

-

Table 1: Typical RP-HPLC Conditions for Chloropyridinylmethylpiperazine Derivatives

| Parameter | Typical Setting | Rationale |

| Column | C18, 5 µm, 100 Å | General purpose, good retention for moderately non-polar compounds. |

| Mobile Phase A | Water + 0.1% Formic Acid or 10 mM Ammonium Formate | Polar component of the mobile phase with additive for peak shape improvement. |

| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | Organic modifier to elute the compound. |

| Gradient | 5-95% B over 20-30 minutes | To elute a range of compounds with varying polarities. |

| Flow Rate | 1.0 mL/min (analytical), 20-100 mL/min (preparative) | Scaled according to column diameter. |

| Detection | UV at 254 nm or appropriate wavelength | Pyridine ring provides strong UV absorbance. |

Experimental Protocol: Preparative RP-HPLC Purification

-

Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent, such as DMSO, DMF, or the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter to remove particulates.

-

System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.

-

Injection: Inject the prepared sample onto the column.

-

Elution: Run the gradient method.

-

Fraction Collection: Collect fractions corresponding to the target compound peak, which can be identified by UV absorbance.

-

Analysis of Fractions: Analyze the collected fractions by analytical HPLC or LC-MS to confirm purity.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., rotary evaporation or lyophilization).

Normal-Phase Chromatography

In normal-phase chromatography, a polar stationary phase (e.g., silica or alumina) is used with a non-polar mobile phase. This technique is well-suited for separating isomers and compounds with differing polar functional groups.

Causality Behind Experimental Choices:

-

Stationary Phase: Silica gel is the most common choice.[14]

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes, heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane, methanol).

-

Tailing Reduction: The basicity of the piperazine and pyridine moieties can cause strong interactions with the acidic silica surface, leading to significant peak tailing and potential irreversible adsorption. To counteract this, a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, is often added to the mobile phase (0.1-1%).[4]

Experimental Protocol: Flash Column Chromatography

-

Solvent System Selection: Determine an appropriate solvent system using thin-layer chromatography (TLC). The ideal system should provide a retention factor (Rf) of 0.2-0.4 for the target compound.

-

Column Packing: Pack a glass column with silica gel using the chosen non-polar solvent (slurry packing).

-

Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After drying, load the silica-adsorbed sample onto the top of the packed column.

-

Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding the more polar solvent.

-

Fraction Collection: Collect fractions and monitor their composition by TLC.

-

Solvent Removal: Combine the pure fractions and evaporate the solvent under reduced pressure.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful purification technique that uses a supercritical fluid, typically carbon dioxide, as the main mobile phase.[15] It is particularly advantageous for chiral separations and for the purification of polar compounds.[16][17]

Causality Behind Experimental Choices:

-

Mobile Phase: Supercritical CO2 is non-polar. To elute polar compounds like chloropyridinylmethylpiperazine derivatives, a polar organic modifier (e.g., methanol, ethanol) is added.[17]

-

Additives: Similar to other chromatographic techniques, basic additives (e.g., diethylamine, isopropylamine) are often required to improve the peak shape of basic analytes.

-

Advantages: SFC offers several benefits over HPLC, including faster separations, reduced solvent consumption (making it a "greener" technology), and easier solvent removal from collected fractions.[18][19]

Crystallization: The Path to High Purity

Crystallization is a highly effective method for purifying solid compounds, often capable of yielding material with very high purity. The principle relies on the differential solubility of the target compound and impurities in a given solvent or solvent system.

Causality Behind Experimental Choices:

-

Solvent Selection: The ideal crystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. In contrast, impurities should either be highly soluble at all temperatures (to remain in the mother liquor) or insoluble (to be removed by hot filtration).

-

Methods:

-

Single Solvent Crystallization: The crude material is dissolved in a minimal amount of a hot solvent and allowed to cool slowly.

-

Multi-Solvent Crystallization (Anti-solvent Addition): The compound is dissolved in a "good" solvent, and an "anti-solvent" (in which the compound is insoluble) is slowly added until turbidity is observed. The solution is then cooled to induce crystallization.

-

Experimental Protocol: Single Solvent Crystallization

-

Solvent Screening: In small test tubes, test the solubility of the crude material in a range of solvents at room and elevated temperatures to identify a suitable crystallization solvent.

-

Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid just dissolves.

-

Decolorization (if necessary): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

-

Crystal Formation: Cover the flask and allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

-

Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent.

-

Drying: Dry the crystals under vacuum to remove residual solvent.

Chiral Separation: Isolating Stereoisomers

When a chloropyridinylmethylpiperazine derivative is chiral, separating the enantiomers is a critical step in drug development.[6][20] This is most commonly achieved using chiral chromatography.

Causality Behind Experimental Choices:

-

Chiral Stationary Phases (CSPs): These are the cornerstone of chiral separations. They contain a chiral selector that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times. Common CSPs are based on polysaccharides (e.g., cellulose, amylose), proteins, or synthetic chiral polymers.[21]

-

Mobile Phase: The choice of mobile phase (normal-phase, reversed-phase, or polar organic mode) depends on the CSP and the analyte.[21] Method development often involves screening a variety of CSPs and mobile phases to find the optimal separation conditions.

Table 2: Common Chiral Stationary Phases and Mobile Phases

| Chiral Stationary Phase Type | Typical Mobile Phase |

| Polysaccharide-based (e.g., Chiralcel OD, Chiralpak AD) | Hexane/Isopropanol, Ethanol, Methanol |

| Protein-based (e.g., AGP, HSA) | Aqueous buffers with organic modifiers |